molecular formula C17H16N2OS B3482776 N-(3-cyano-5-methyl-4-phenyl-2-thienyl)cyclobutanecarboxamide

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)cyclobutanecarboxamide

Cat. No.: B3482776
M. Wt: 296.4 g/mol
InChI Key: UBVSITROIQLVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)cyclobutanecarboxamide is a chemical compound with a molecular formula C20H18N2OS. It is also known as GSK-3β inhibitor VIII, and it is used in scientific research for its potential therapeutic effects.

Mechanism of Action

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)cyclobutanecarboxamide inhibits GSK-3β by binding to its ATP-binding site. This binding prevents the phosphorylation of downstream substrates, leading to a decrease in cellular signaling. Inhibition of GSK-3β has been shown to have various effects on cellular processes, including increased insulin sensitivity, decreased inflammation, and improved cognitive function (Dominguez et al., 2012).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In animal studies, it has been shown to improve cognitive function and reduce inflammation in the brain (Dominguez et al., 2012). It has also been shown to improve insulin sensitivity and reduce glucose levels in diabetic mice (Patel et al., 2008). However, more research is needed to determine the full extent of its effects.

Advantages and Limitations for Lab Experiments

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)cyclobutanecarboxamide has several advantages for lab experiments. It is a potent and selective GSK-3β inhibitor, making it useful for studying the role of GSK-3β in various cellular processes. It is also relatively easy to synthesize and is commercially available. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations (Dominguez et al., 2012).

Future Directions

For research include investigating its therapeutic potential in various diseases and studying its effects on other cellular processes.

Scientific Research Applications

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)cyclobutanecarboxamide is primarily used in scientific research as a GSK-3β inhibitor. GSK-3β is a serine/threonine kinase that is involved in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Dysregulation of GSK-3β has been implicated in various diseases, including Alzheimer's disease, diabetes, and cancer. Therefore, GSK-3β inhibitors like this compound have potential therapeutic applications in these diseases (Dominguez et al., 2012).

Properties

IUPAC Name

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11-15(12-6-3-2-4-7-12)14(10-18)17(21-11)19-16(20)13-8-5-9-13/h2-4,6-7,13H,5,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVSITROIQLVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2CCC2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.